molecular formula C10H20NO2P B8430944 Isopropyl 2-cyanoethyl(t-butyl)phosphinate

Isopropyl 2-cyanoethyl(t-butyl)phosphinate

Cat. No. B8430944
M. Wt: 217.24 g/mol
InChI Key: AHLQGHDWELPDAW-UHFFFAOYSA-N
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Patent
US05051524

Procedure details

To 15.7 g of t-butylphosphonous acid-isopropylester in 6.3 ml of acrylonitrile are added 21 ml of sodium isopropylate (0.25 molar). After the exothermic reaction (the temperature rises to 100°) the suspension is filtered, the filtrate evaporated and the residue distillated to yield isopropyl 2-cyanoethyl(t-butyl)phosphinate as an oil,b.p. 121°/8 Pa, nD20 =1.4480.
Name
t-butylphosphonous acid-isopropylester
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][P:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[OH:6])([CH3:3])[CH3:2].[Na].[C:12](#[N:15])[CH:13]=[CH2:14]>>[C:12]([CH2:13][CH2:14][P:5]([C:7]([CH3:10])([CH3:9])[CH3:8])(=[O:6])[O:4][CH:1]([CH3:3])[CH3:2])#[N:15] |^1:10|

Inputs

Step One
Name
t-butylphosphonous acid-isopropylester
Quantity
15.7 g
Type
reactant
Smiles
C(C)(C)OP(O)C(C)(C)C
Name
Quantity
21 mL
Type
reactant
Smiles
[Na]
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the exothermic reaction (the temperature
CUSTOM
Type
CUSTOM
Details
rises to 100°
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCP(OC(C)C)(=O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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